Pentafluoropropionic acid

説明

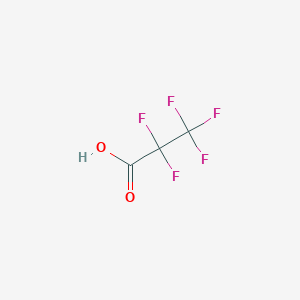

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,3-pentafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMSQVBRUNSOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5COOH, C3HF5O2 | |

| Record name | PFPA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt) | |

| Record name | Perfluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059970 | |

| Record name | Perfluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-64-0 | |

| Record name | Pentafluoropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB53AX6MW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluoropropionic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of pentafluoropropionic acid. The information is curated for professionals in research, scientific, and pharmaceutical fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Chemical and Physical Properties

This compound (PFPA), also known as perfluoropropionic acid, is a short-chain perfluoroalkyl carboxylic acid. It is a colorless liquid that is highly acidic and soluble in water and polar organic solvents[1]. Its strong electron-withdrawing fluorine atoms significantly influence its chemical characteristics.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source/Method |

| Molecular Formula | C₃HF₅O₂ | [2][3][4] |

| Molecular Weight | 164.03 g/mol | [2][3][4] |

| pKa | -0.18 to -0.54 | ¹⁹F and ¹H NMR-based chemical shift perturbation[5][6][7] |

| 0.38 ± 0.10 | Predicted[1] | |

| Boiling Point | 96-97 °C | (lit.)[2][3][4] |

| Melting Point | No data available | |

| Density | 1.561 g/mL at 25 °C | (lit.)[3] |

| 1.57 g/cm³ at 20 °C | ||

| Vapor Pressure | ~40 mmHg at 20 °C | [3] |

| 52 hPa at 25 °C | ||

| Refractive Index | n20/D 1.284 | (lit.)[3] |

| Solubility | Soluble in water, polar organic solvents, ether, ethanol, chloroform, acetone, and benzene. | [1] |

Chemical Structure

The structure of this compound is characterized by a propyl chain where all hydrogens, except for the carboxylic acid proton, are substituted with fluorine.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,3-pentafluoropropanoic acid |

| SMILES String | C(=O)(C(C(F)(F)F)(F)F)O |

| InChI | 1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) |

| InChI Key | LRMSQVBRUNSOJL-UHFFFAOYSA-N |

Experimental Protocols

Synthesis

This compound is typically produced through the electrochemical fluorination of propionic acid or its corresponding acid fluoride (B91410) derivative[1]. Another laboratory method involves the pyrolysis of the sodium salt of this compound, which yields tetrafluoroethylene[1].

A general procedure for the synthesis of similar fluorinated acids involves the reaction of the corresponding acid chloride with a fluorine source. For instance, isonicotinoyl chloride hydrochloride reacts with pentafluorophenol (B44920) in the presence of triethylamine (B128534) in THF to yield the pentafluorophenyl ester[8].

Determination of Physicochemical Properties

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

-

Density: The density of a liquid like this compound is commonly measured using a pycnometer or a digital density meter, which provides a precise measurement of mass per unit volume at a specified temperature.

-

pKa Determination by NMR: The acidity constant (pKa) of this compound has been experimentally determined using ¹⁹F and ¹H NMR-based chemical shift perturbation[5][6][7]. This method involves monitoring the chemical shifts of the fluorine and hydrogen nuclei as a function of pH. The inflection point of the resulting titration curve corresponds to the pKa of the acid.

Application in Analytical Chemistry: Derivatization Agent

Pentafluoropropionic anhydride (B1165640) (PFPA), a derivative of this compound, is a widely used derivatizing agent in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of various compounds, particularly amines[4][9][10][11][12]. Derivatization enhances the volatility and thermal stability of the analytes, improving their chromatographic separation and detection sensitivity.

General Derivatization Protocol for Amines:

-

Sample Preparation: The biological sample (e.g., urine, plasma) is first hydrolyzed, often with an acid, to release the free amines.

-

Extraction: The amines are then extracted from the aqueous sample into an organic solvent, such as toluene.

-

Derivatization: Pentafluoropropionic anhydride (PFPA), typically in a solvent like ethyl acetate, is added to the extracted amines. The reaction is often carried out at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to form stable pentafluoropropionyl (PFP) derivatives[9][10][11][13].

-

Analysis: After removing any excess reagent, the derivatized sample is analyzed by GC-MS or LC-MS/MS.

Visualizations

Experimental Workflow: Amine Derivatization for MS Analysis

The following diagram illustrates the general workflow for the derivatization of amines using pentafluoropropionic anhydride prior to mass spectrometry analysis.

Caption: Workflow for amine derivatization with PFPA for MS analysis.

References

- 1. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 2. This compound, 97% (422-64-0) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. This compound 97 422-64-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Determination of p K a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]

- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of amines as this compound anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives | MDPI [mdpi.com]

Pentafluoropropionic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropropionic acid (PFPA), a short-chain perfluorinated carboxylic acid, and its anhydride (B1165640) derivative, pentafluoropropionic anhydride (PFPAA), are versatile and powerful reagents in modern analytical and synthetic chemistry. Their unique properties, stemming from the high degree of fluorination, make them indispensable tools in various research applications, particularly in chromatography and mass spectrometry. This technical guide provides an in-depth overview of the primary uses of PFPA and PFPAA in research, with a focus on their roles as a derivatizing agent for gas chromatography (GC) and an ion-pairing agent in high-performance liquid chromatography (HPLC).

Core Applications in Research

The research applications of this compound and its anhydride are centered on their ability to modify the chemical properties of analytes to enhance their detection and separation.

Derivatization for Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Pentafluoropropionic anhydride (PFPAA) is a widely used acylation reagent for the derivatization of polar molecules containing active hydrogen atoms, such as amines, alcohols, and phenols.[1][2] This process replaces the active hydrogen with a pentafluoropropionyl (PFP) group, rendering the analyte more volatile, thermally stable, and amenable to GC analysis.[3] The high electron affinity of the fluorine atoms in the PFP group also makes the derivatives highly responsive to electron capture detection (ECD), significantly enhancing sensitivity.[4]

Key Advantages of PFPAA Derivatization:

-

Increased Volatility: Reduces the boiling point of polar analytes, allowing them to be analyzed by GC.

-

Improved Thermal Stability: Prevents the degradation of thermally labile compounds at the high temperatures used in GC.[3]

-

Enhanced Chromatographic Resolution: Leads to sharper and more symmetrical peaks, improving separation efficiency.[3]

-

Increased Sensitivity: The resulting PFP derivatives are highly detectable by ECD and provide characteristic fragmentation patterns in mass spectrometry, aiding in compound identification.[1][5]

PFPAA is frequently employed in the analysis of a wide range of compounds, including:

-

Drugs of Abuse: For the confirmation testing of opiates, amphetamines, and cathinones.[5]

-

Biogenic Amines and Polyamines: Such as histamine, putrescine, and spermidine (B129725) in biological samples.[1][6]

-

Amino Acids: After an initial esterification step, the amino groups are acylated with PFPAA.[7]

-

Phenolic Acids and Alcohols: For their determination in various matrices.[8]

Ion-Pairing Agent for High-Performance Liquid Chromatography (HPLC)

This compound (PFPA) serves as an effective ion-pairing agent in reversed-phase HPLC (RP-HPLC), particularly for the analysis of peptides and proteins.[9][10] It is often used as an alternative to the more common trifluoroacetic acid (TFA).[9] In an acidic mobile phase, PFPA exists as the pentafluoropropionate anion, which forms ion pairs with positively charged analytes, such as the protonated amine groups in peptides. This interaction increases the hydrophobicity of the analytes, leading to stronger retention on the nonpolar stationary phase and improved chromatographic separation.[8][11]

Advantages of PFPA as an Ion-Pairing Agent:

-

Alternative Selectivity: Can provide different elution profiles compared to TFA, which can be advantageous for separating co-eluting peaks.[9]

-

Improved Resolution: The longer alkyl chain of PFPA compared to TFA can lead to increased retention and better separation of complex mixtures.[11]

Data Presentation

Comparison of Derivatizing Agents for GC-MS Analysis of Amphetamines and Cathinones

| Derivatizing Agent | Linearity (r²) | Accuracy (bias %) | Precision (RSD %) | Relative Peak Area (Sensitivity) | Reference |

| Pentafluoropropionic Anhydride (PFPAA) | > 0.99 | < ±15% | < 15% | High | [5] |

| Heptafluorobutyric Anhydride (HFBA) | > 0.97 | < ±15% | < 15% | High | [5] |

| Trifluoroacetic Anhydride (TFAA) | > 0.97 | < ±15% | < 15% | Moderate | [5] |

Effect of Ion-Pairing Agents on Peptide Retention in RP-HPLC

| Ion-Pairing Reagent | Relative Hydrophobicity | Effect on Peptide Retention | Reference |

| Trifluoroacetic Acid (TFA) | Low | Baseline | [10][11] |

| This compound (PFPA) | Medium | Increased retention vs. TFA | [10][11] |

| Heptafluorobutyric Acid (HFBA) | High | Significantly increased retention vs. TFA & PFPA | [10][11] |

Experimental Protocols

General Protocol for Derivatization of Amines with PFPAA for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific analytes and matrices.

-

Sample Preparation: The analyte of interest is first extracted from the sample matrix using an appropriate solvent and concentrated. For biological fluids, a two-step extraction with n-butanol and hydrochloric acid can be employed.[1]

-

Derivatization Reaction:

-

The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate).[1]

-

Pentafluoropropionic anhydride (PFPAA) is added to the sample. A common ratio is 1:4 (v/v) of PFPAA to solvent.[12]

-

The reaction vial is sealed and heated (e.g., at 65-70°C) for a specific duration (e.g., 30 minutes).[1][5]

-

The use of a catalyst or acid scavenger, such as pyridine (B92270) or triethylamine, can promote the reaction.

-

-

Work-up:

-

After cooling, the reaction mixture may be washed with a basic solution (e.g., 5% ammonia) to remove excess reagent and acidic byproducts.

-

The organic layer containing the derivatized analyte is then transferred to a clean vial for GC-MS analysis.[7]

-

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The chromatographic conditions (e.g., column type, temperature program) and mass spectrometer parameters are optimized for the specific PFP-derivatives being analyzed.[1]

General Protocol for the Use of PFPA as an Ion-Pairing Agent in RP-HPLC

This protocol is intended as a starting point for method development for the separation of peptides or other basic compounds.

-

Mobile Phase Preparation:

-

Prepare two mobile phase solutions, typically Eluent A and Eluent B.

-

Eluent A: An aqueous solution containing a specific concentration of PFPA (e.g., 10-50 mM).[13] The pH is typically acidic (around 2-3).

-

Eluent B: An organic solvent, such as acetonitrile, also containing the same concentration of PFPA as Eluent A.[10]

-

-

Chromatographic System Setup:

-

Equilibrate the C18 reversed-phase column with the initial mobile phase composition (a mixture of Eluent A and B) until a stable baseline is achieved.

-

-

Sample Injection and Gradient Elution:

-

Dissolve the sample in the initial mobile phase composition.

-

Inject the sample onto the column.

-

Separate the analytes using a linear gradient of increasing Eluent B. The specific gradient profile will depend on the complexity of the sample.

-

-

Detection: Monitor the column effluent using a UV detector (e.g., at 214 nm for peptides) or a mass spectrometer.

Visualizations

Caption: Workflow for sample derivatization with PFPAA for GC-MS analysis.

Caption: Workflow for using PFPA as an ion-pairing agent in RP-HPLC.

Conclusion

This compound and its anhydride are powerful reagents that significantly enhance the capabilities of chromatographic and mass spectrometric analyses. As a derivatizing agent, PFPAA improves the volatility, stability, and detectability of a wide range of polar analytes, making it a cornerstone of many GC-MS methods in clinical, forensic, and research laboratories. In HPLC, PFPA offers an alternative to TFA as an ion-pairing agent, providing a valuable tool for optimizing the separation of peptides and other charged molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the unique properties of PFPA and PFPAA to achieve their analytical goals.

References

- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Pentafluoropropionic acid vs. trifluoroacetic acid properties

An In-depth Technical Guide to the Properties and Applications of Pentafluoropropionic Acid and Trifluoroacetic Acid for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of this compound (PFPA) and trifluoroacetic acid (TFA), two critical reagents in the fields of chemical synthesis, analytics, and drug development. Below, we delve into their physicochemical properties, toxicological profiles, and key applications, presenting data in a structured format for clear comparison.

Physicochemical Properties

This compound and trifluoroacetic acid are both halogenated carboxylic acids, but the addition of a difluoromethylene group in PFPA leads to notable differences in their physical and chemical characteristics. TFA is a strong acid, with the electron-withdrawing trifluoromethyl group making it approximately 100,000 times more acidic than acetic acid.[1][2] PFPA is also a strong acid, comparable in strength to TFA.[3] Both are colorless, volatile liquids with pungent odors and are miscible with water and many organic solvents.[3][4][5][6]

| Property | This compound (PFPA) | Trifluoroacetic Acid (TFA) |

| Chemical Formula | C₃HF₅O₂ | C₂HF₃O₂ |

| Molecular Weight | 164.03 g/mol [7][8] | 114.02 g/mol [4][9] |

| Boiling Point | 96-97 °C[3][6][7] | 71.8-72.4 °C[4][5][10] |

| Melting Point | -11.0 °C (predicted) | -15.4 °C[4][5][9] |

| Density | 1.561 g/mL at 25 °C[3][6][7] | 1.489 g/mL at 20 °C[5][10] |

| pKa | 0.38 ± 0.10 (predicted)[3][6] | 0.23[11][12] |

| Vapor Pressure | ~40 mmHg at 20 °C[6][7] | 110 mmHg at 25 °C[4] |

| Refractive Index | n20/D 1.284[6][7] | n20/D 1.2850[10] |

| Solubility | Soluble in water and polar organic solvents.[3][6] | Miscible with water in all proportions.[10] Soluble in various organic solvents.[9] |

| Appearance | Colorless liquid.[3][6] | Colorless, fuming liquid.[1][4][5] |

| Odor | Pungent | Sharp, pungent, vinegar-like odor.[4][5][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of these acids.

-

NMR Spectroscopy : For Trifluoroacetic acid, the ¹H NMR spectrum typically shows a singlet for the acidic proton, though its chemical shift is highly dependent on the solvent and concentration. The ¹⁹F NMR spectrum classically displays a single peak around -76 ppm relative to CFCl₃.[11] TFA is also used as a versatile solvent for NMR spectroscopy for materials that are stable in acidic conditions.[11][13]

-

Mass Spectrometry : Both PFPA and TFA are used as calibrants in mass spectrometry.[11][13] Their fragmentation patterns are well-characterized, facilitating their identification in complex matrices.

-

Infrared (IR) Spectroscopy : The IR spectra of both acids show characteristic absorptions for the O-H stretching of the carboxylic acid group and the C=O stretching. The strong C-F bond absorptions are also prominent features in their spectra.

Toxicological Profile and Safety

Both PFPA and TFA are strong, corrosive acids that require careful handling. Contact can cause severe skin burns and eye damage.[4][14][15] Vapors are harmful if inhaled and can be destructive to the respiratory tract.[7][14][15]

| Hazard Category | This compound (PFPA) | Trifluoroacetic Acid (TFA) |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[7][16][15] Toxic if inhaled.[7] | Vapour fumes have an LC₅₀ of 10.01 mg/L (rat, 4h).[13] Inhalation can be fatal due to pulmonary edema.[14] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[16][15] | Causes severe skin burns which heal poorly.[13][14] |

| Carcinogenicity | Not tested for carcinogenicity.[17] | Not found to be carcinogenic in humans.[14] |

| Reproductive Toxicity | No information available. | Suspected of damaging fertility and the unborn child.[13] |

| Environmental Hazards | May cause long-term adverse effects in the environment; not readily biodegradable.[15] | Toxic to aquatic organisms at low concentrations.[13] Persistent in the environment.[9] |

| GHS Hazard Statements | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H331/H332 (Toxic/Harmful if inhaled).[7][16] | H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects). |

Note: GHS Hazard statements are compiled from multiple sources and may vary slightly by supplier.

Applications in Research and Drug Development

The primary application for both PFPA and TFA in drug development and research is as ion-pairing agents in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and proteins.[11][18]

Experimental Protocol: Use as Ion-Pairing Agents in RP-HPLC

Objective: To improve peak shape and retention of basic analytes (e.g., peptides) during RP-HPLC analysis.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of the chosen acid (TFA or PFPA) in HPLC-grade water. For example, add 1 mL of acid to 999 mL of water. Mix thoroughly.

-

Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of the same acid in HPLC-grade acetonitrile. For example, add 1 mL of acid to 999 mL of acetonitrile. Mix thoroughly.

-

Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

-

-

System Equilibration:

-

Install the appropriate reversed-phase column (e.g., C18).

-

Purge the HPLC system with both mobile phases to ensure all lines are filled.

-

Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes, or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Dissolve the analyte (e.g., peptide sample) in a solvent compatible with the initial mobile phase conditions, preferably Mobile Phase A or a similar aqueous solution, to ensure good peak shape at the start of the gradient.

-

-

Chromatographic Run:

-

Inject the sample onto the column.

-

Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-60 minutes, to elute the analytes. The exact gradient will depend on the specific analytes and must be optimized.

-

Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm for peptides and proteins.

-

-

Post-Run:

-

After the gradient, wash the column with a high percentage of Mobile Phase B to remove any strongly retained compounds.

-

Re-equilibrate the column to the initial conditions before the next injection.

-

Comparison of PFPA and TFA in HPLC: The choice between TFA and PFPA often depends on the desired selectivity and retention.[18] Increasing the alkyl chain length of the perfluorinated acid ion-pairing agent can increase the retention of analytes.[18][19] Therefore, PFPA will generally provide greater retention for basic compounds compared to TFA under identical conditions.[19] This can be advantageous for resolving components that co-elute early in a TFA-based separation.[18] The stronger ion-pairing and increased hydrophobicity of PFPA can alter the elution order and improve the separation of complex mixtures.[19][20]

Visualizations

Mechanism of Ion-Pairing in RP-HPLC

The diagram below illustrates the fundamental principle of how perfluorinated acids like TFA and PFPA function as ion-pairing agents in reversed-phase chromatography. They form neutral ion pairs with positively charged analytes, increasing their hydrophobicity and thus their retention on the nonpolar stationary phase.

Caption: Mechanism of ion-pairing chromatography with perfluorinated acids.

Experimental Workflow for Peptide Analysis

This workflow outlines the typical steps involved in analyzing a peptide sample, such as from a protein digest, using RP-HPLC with TFA or PFPA as a mobile phase modifier.

Caption: A typical experimental workflow for peptide analysis using RP-HPLC.

References

- 1. echemi.com [echemi.com]

- 2. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 3. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 6. Perfluoropropionic acid | 422-64-0 [chemicalbook.com]

- 7. ペンタフルオロプロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trifluoroacetic Acid Solvent Properties [macro.lsu.edu]

- 11. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 14. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 15. synquestlabs.com [synquestlabs.com]

- 16. This compound | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cfpua.org [cfpua.org]

- 18. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pentafluoropropionic Anhydride: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionic anhydride (B1165640) (PFPA) is a highly reactive and versatile reagent, indispensable in various facets of chemical research and development. Its powerful acylating properties, stemming from the electron-withdrawing nature of the pentafluoroethyl group, make it a crucial tool for chemical derivatization, organic synthesis, and analytical applications. This guide provides an in-depth exploration of the synthesis, reactivity, and experimental protocols associated with pentafluoropropionic anhydride, tailored for professionals in the scientific community.

Physicochemical and Spectroscopic Properties

Pentafluoropropionic anhydride is a colorless liquid with a sharp, acrid odor.[1][2][3] It is highly corrosive and reacts violently with water.[3][4][5] A summary of its key physical and spectroscopic data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₁₀O₃ | [2] |

| Molecular Weight | 310.05 g/mol | [2][6] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 69-70 °C at 735 mmHg | [6][7] |

| Density | 1.571 g/mL at 25 °C | [6][7] |

| CAS Number | 356-42-3 | |

| ¹³C NMR | Spectra available in databases. | [2] |

| Mass Spectrometry | Major peaks (m/z): 119, 147. | [2] |

| IR Spectroscopy | Spectra available in databases. | [2] |

Synthesis of Pentafluoropropionic Anhydride

The primary industrial and laboratory-scale synthesis of pentafluoropropionic anhydride involves the dehydration of pentafluoropropionic acid. This reaction is typically achieved using a potent dehydrating agent, most commonly phosphorus pentoxide (P₄O₁₀).

Reaction Scheme: Dehydration of this compound

Caption: Synthesis of PFPA via dehydration of this compound.

Experimental Protocol: Synthesis from this compound

Disclaimer: This is a generalized protocol and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Phosphorus pentoxide (P₄O₁₀)

-

Distillation apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, cautiously add phosphorus pentoxide to this compound in a 1:2 molar ratio. The addition should be done portion-wise to control the exothermic reaction.

-

Heat the mixture gently with stirring under an inert atmosphere.

-

The pentafluoropropionic anhydride will begin to distill. Collect the fraction boiling at approximately 69-70 °C.

-

The collected product should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Reactivity of Pentafluoropropionic Anhydride

Pentafluoropropionic anhydride is a potent acylating agent, readily reacting with a variety of nucleophiles. The electron-withdrawing pentafluoroethyl groups make the carbonyl carbons highly electrophilic, facilitating nucleophilic attack.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism of acylation using PFPA.

Reactions with Alcohols and Phenols

Pentafluoropropionic anhydride reacts with alcohols and phenols to form the corresponding pentafluoropropionate esters. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, which neutralizes the this compound byproduct.

Experimental Protocol: Esterification of an Alcohol

Materials:

-

Alcohol

-

Pentafluoropropionic anhydride (1.1 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., pyridine or triethylamine, 1.2 equivalents)

-

Inert atmosphere

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and cool the mixture to 0 °C.

-

Slowly add pentafluoropropionic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by chromatography if necessary.

Reactions with Amines

The reaction of pentafluoropropionic anhydride with primary and secondary amines readily forms stable N-pentafluoropropionyl amides.[8][9] This reaction is fundamental to the derivatization of amines for gas chromatography, as the resulting amides are volatile and highly detectable by electron capture detectors.[10][11]

Experimental Protocol: Amidation of a Primary Amine

Materials:

-

Primary amine

-

Pentafluoropropionic anhydride (1.1 equivalents)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

-

Optional: Base (e.g., triethylamine, 1.2 equivalents) for acid scavenging

Procedure:

-

Dissolve the amine in the anhydrous solvent in a reaction vial.

-

If desired, add the base to the solution.

-

Add pentafluoropropionic anhydride to the stirred solution. The reaction is often exothermic.

-

Heat the mixture at a suitable temperature (e.g., 60-70 °C) for 15-60 minutes.[10]

-

After cooling to room temperature, the solvent can be evaporated, and the residue can be reconstituted in a suitable solvent for analysis or further workup. Workup may involve washing with dilute acid and base as described for the esterification protocol.

Friedel-Crafts Acylation

Pentafluoropropionic anhydride can be used as an acylating agent in Friedel-Crafts reactions to introduce a pentafluoropropionyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the anhydride.

Workflow: Friedel-Crafts Acylation

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Reactions with Other Nucleophiles

Pentafluoropropionic anhydride is also expected to react with other nucleophiles, such as thiols, to form the corresponding thioesters. The reaction conditions would be analogous to those for alcohols and amines, often employing a base to facilitate the reaction.

Applications in Research and Development

The primary application of pentafluoropropionic anhydride lies in its use as a derivatizing agent for analytical purposes, particularly in gas chromatography (GC).[10][11] The introduction of the pentafluoropropionyl group enhances the volatility and detectability of analytes, especially those containing hydroxyl and amino functional groups.[12]

In organic synthesis, PFPA serves as a valuable reagent for introducing the pentafluoroethyl group into molecules. This can be used to modify the biological activity of drug candidates or to create building blocks for the synthesis of complex fluorinated compounds.

Safety and Handling

Pentafluoropropionic anhydride is a corrosive and hazardous chemical that requires careful handling.[1][3][4][5]

-

Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[1][3][4][5]

-

Water Reactive: Reacts violently with water, releasing corrosive this compound and heat.[3][4][5]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]

-

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.[1][3][5] The container should be tightly sealed, and it is often stored under an inert atmosphere.[5]

Conclusion

Pentafluoropropionic anhydride is a powerful and versatile reagent with significant applications in both analytical and synthetic chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in a research and development setting. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this important chemical compound.

References

- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluoropropionic anhydride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 5. Pentafluoropropionic anhydride | 356-42-3 | FP32316 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pentafluoropropionic anhydride | C6F10O3 | CID 67742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Characteristics of Pentafluoropropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionic acid (PFPA), also known as perfluoropropionic acid, is a halogenated carboxylic acid with the chemical formula CF₃CF₂COOH. As a short-chain per- and polyfluoroalkyl substance (PFAS), its unique properties, conferred by the high degree of fluorination, make it a subject of interest in various scientific domains, including as a reagent in organic synthesis, a catalyst, and in the development of advanced materials and pharmaceuticals.[1] This guide provides an in-depth overview of its core physical characteristics, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is a colorless liquid at standard conditions, noted for its strong acidic nature and hygroscopic sensitivity.[2][3][4] It is soluble in water and various polar organic solvents, including ether, ethanol, acetone, and benzene.[2][5] The presence of the electron-withdrawing pentafluoroethyl group significantly influences its acidity and other physical properties.

Quantitative Physical Data

The following tables summarize the key quantitative physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃HF₅O₂ | [1][6] |

| Molecular Weight | 164.03 g/mol | [1][6] |

| Appearance | Colorless to light brown liquid | [1][3][7] |

| Boiling Point | 96 - 98 °C | [1][5][8] |

| Melting Point | -11.0 °C (Predicted) | [9] |

| Acid Dissociation Constant (pKa) | 0.38 ± 0.10 (Predicted) | [2][3] |

Table 2: Density and Refractive Index

| Property | Value | Conditions | Source(s) |

| Density | 1.561 g/mL | at 25 °C | [2][6][10] |

| 1.57 g/cm³ | at 20 °C | [8][11] | |

| 1.576 g/mL | Not Specified | [12] | |

| 1.58 g/cm³ | at 20 °C | [5] | |

| Refractive Index (n/D) | 1.284 | at 20 °C | [6][12][13] |

Table 3: Vapor Properties

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | ~40 mmHg | at 20 °C | [6][10][13] |

| 52 hPa (~39 mmHg) | at 25 °C | [8][11] | |

| Vapor Density | ~5.6 (vs. air) | Not Specified | [6][10][13] |

Standard Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental methodologies. The following sections detail plausible protocols for obtaining these key characteristics.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is effective.

Methodology:

-

Apparatus Setup: A small test tube containing approximately 0.5-1 mL of this compound and a small magnetic stir bar is placed in a heating block on a hot plate stirrer.

-

Thermometer Placement: A calibrated thermometer is clamped such that its bulb is positioned approximately 1 cm above the surface of the liquid.

-

Heating and Observation: The liquid is gently heated while stirring. The boiling point is observed as the temperature at which the vapor of the substance condenses and refluxes on the walls of the test tube, creating a stable "reflux ring" level with the thermometer bulb.

-

Data Recording: The temperature is recorded when it remains stable at the reflux point. For accuracy, the atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Density (Vibrating Tube Densimeter)

This automated method, compliant with ASTM D4052, offers high precision and requires a small sample volume.

Methodology:

-

Calibration: The instrument, which contains an oscillating U-shaped tube, is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: A small aliquot (1-2 mL) of this compound is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the change in the resonant frequency of the oscillating tube when filled with the sample. This frequency is directly related to the density of the liquid.

-

Data Acquisition: The density is calculated by the instrument's software based on the calibration data and displayed, typically to four or five decimal places. The measurement is performed at a controlled temperature, such as 20°C or 25°C.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a fundamental property for identifying and assessing the purity of a liquid.

Methodology:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the sample is allowed to equilibrate to the instrument's set temperature (typically 20°C). The user then looks through the eyepiece and adjusts the controls until the light and dark fields converge into a sharp, single line.

-

Reading: The refractive index is read directly from the instrument's scale. Modern digital refractometers perform this process automatically and provide a direct numerical readout.

Determination of Acid Dissociation Constant (pKa) (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of an acid by monitoring pH changes during neutralization.

Methodology:

-

Preparation: A dilute aqueous solution of this compound (e.g., 0.01 M) is prepared. A standardized solution of a strong base, such as 0.1 M NaOH, is used as the titrant.

-

Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The NaOH solution is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate at each step.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The equivalence point is identified as the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Visualized Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Caption: General experimental workflow for chemical characterization.

Caption: Logical relationship between temperature and key physical properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. matestlabs.com [matestlabs.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 8. store.astm.org [store.astm.org]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phillysim.org [phillysim.org]

- 11. store.astm.org [store.astm.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. vernier.com [vernier.com]

Pentafluoropropionic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Properties, Synthesis, and Applications of Pentafluoropropionic Acid in Research and Development

Abstract

This compound (PFPA) is a halogenated carboxylic acid with the chemical formula C₃HF₅O₂. Its unique properties, stemming from the presence of five fluorine atoms, make it a valuable reagent and building block in various scientific disciplines, particularly in analytical chemistry, organic synthesis, and pharmaceutical development. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, and key applications. Detailed experimental protocols for its use in derivatization for gas chromatography-mass spectrometry (GC-MS) and as a catalyst in organic reactions are presented. Furthermore, this guide includes safety and handling information to ensure its proper use in a laboratory setting.

Core Properties of this compound

This compound is a colorless liquid with a strong, pungent odor. Its high electronegativity, conferred by the fluorine atoms, significantly influences its chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 422-64-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃HF₅O₂ | [1][2][3] |

| Molecular Weight | 164.03 g/mol | [1][2][3] |

| Density | 1.561 g/mL at 25 °C | [1] |

| Boiling Point | 96-97 °C | [1] |

| Acidity (pKa) | ~0.38 | [4] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is through electrochemical fluorination (ECF) of propionic acid or its derivatives.[4]

Electrochemical Fluorination (Simons Process)

The Simons process involves the electrolysis of an organic compound, in this case, propionyl fluoride, in anhydrous hydrogen fluoride. The process replaces all hydrogen atoms with fluorine atoms.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs | Semantic Scholar [semanticscholar.org]

- 6. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

Solubility of Pentafluoropropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropropionic acid (PFPA), a short-chain perfluoroalkyl carboxylic acid, possesses unique physicochemical properties owing to its highly fluorinated structure. Its acidity, thermal stability, and chemical resistance make it a valuable building block in organic synthesis, polymer science, and as a reagent in analytical chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in these fields, particularly in reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, presenting available data, outlining experimental protocols for solubility determination, and offering insights into its behavior based on structurally similar compounds.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₃HF₅O₂ |

| Molecular Weight | 164.03 g/mol |

| Appearance | Colorless liquid[1] |

| Density | 1.561 g/mL at 25 °C |

| Boiling Point | 96-97 °C[1] |

| pKa | 0.38 ± 0.10 (Predicted)[1] |

Solubility Profile of this compound

Qualitative Solubility Data

This compound is generally described as being soluble in water and polar organic solvents[1]. The available qualitative data is summarized in the table below.

| Solvent | Solubility Description |

| Water | Soluble[2] |

| Ether | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

Inferred Solubility from Structural Analogues

The solubility behavior of this compound can be further inferred by examining the properties of structurally similar short-chain perfluorocarboxylic acids, such as trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).

| Compound | Solvent | Solubility/Miscibility |

| Trifluoroacetic Acid (TFA) | Water, Methanol, Ethanol, Ether, Acetone, Benzene, Carbon Tetrachloride, Hexane | Miscible[3][4][5][6][7] |

| Heptafluorobutyric Acid (HFBA) | Water, Acetone, Ether, Petroleum Ether | Miscible[8] |

| Benzene, Carbon Tetrachloride | Soluble[8] | |

| Ethanol | Miscible (0.1 ml/ml, v/v) |

Based on this information, it is highly probable that this compound exhibits miscibility or high solubility in a broad range of polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following section outlines a generalized yet detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on standard methods such as those described by the OECD and ASTM[9][10][11].

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the chosen organic solvent at a constant temperature. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Vials for sample analysis

-

Analytical instrument (e.g., Gas Chromatograph with a suitable detector (GC-FID/MS) or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))

Experimental Workflow

References

- 1. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 2. 422-64-0 CAS MSDS (Perfluoropropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. 375-22-4 Heptafluorobutyric acid AKSci J56959 [aksci.com]

- 9. store.astm.org [store.astm.org]

- 10. filab.fr [filab.fr]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Pentafluoropropionic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionic acid (PFPA), a short-chain perfluoroalkyl carboxylic acid, has emerged as a crucial and versatile building block in organic synthesis.[1][2] Its unique physicochemical properties, stemming from the electron-withdrawing nature of the five fluorine atoms, impart strong acidity, high thermal stability, and significant hydrophobicity.[1][3] These characteristics make PFPA and its derivatives invaluable reagents for a wide array of chemical transformations, ranging from the synthesis of advanced polymers and pharmaceuticals to specialized applications in analytical chemistry.[1] This guide provides a comprehensive overview of PFPA's properties, synthesis, reactivity, and applications, complete with experimental protocols and structured data for practical use in the laboratory.

Physicochemical Properties

This compound and its principal derivatives possess distinct properties that are fundamental to their application in synthesis. The strong electron-withdrawing effect of the pentafluoroethyl group makes PFPA a much stronger acid than its non-fluorinated counterpart, propionic acid.[2][3] A summary of these properties is presented below.

| Property | This compound | Pentafluoropropionic Anhydride (B1165640) | Pentafluoropropionyl Chloride | Ethyl Pentafluoropropionate |

| CAS Number | 422-64-0[1] | 356-42-3[4][5] | 422-59-3[6][7] | 426-65-3[8][9] |

| Molecular Formula | C₃HF₅O₂[1][10] | C₆F₁₀O₃[4] | C₃ClF₅O[6][7] | C₅H₅F₅O₂[8][11] |

| Molecular Weight | 164.03 g/mol [1][10] | 310.05 g/mol [5] | 182.47 g/mol [6] | 192.08 g/mol |

| Boiling Point | 96-97 °C[1] | 69-70 °C[5][12] | 13-14 °C | 75-76 °C[8] |

| Density | 1.561 g/mL at 25 °C[2] | 1.571 g/mL at 25 °C[5][12] | 1.456 g/mL at 25 °C | 1.299 g/mL at 25 °C[8] |

| Refractive Index | n20/D 1.284 | <1.3000 at 20°C[4] | - | n20/D 1.301[8] |

| pKa | ~0.38[2] | N/A | N/A | N/A |

Synthesis of this compound

The industrial production of perfluorinated carboxylic acids like PFPA is typically achieved through electrochemical fluorination (ECF), also known as the Simons process.[2][3][13] This method involves the electrolysis of a solution of the corresponding hydrocarbon carboxylic acid fluoride (B91410) (propanoyl fluoride) in anhydrous hydrogen fluoride. Subsequent hydrolysis of the resulting perfluorinated acid fluoride yields this compound.[3][14]

Caption: General workflow for the synthesis of PFPA via electrochemical fluorination.

Reactivity and Applications in Organic Synthesis

PFPA and its derivatives are highly valued for their reactivity, enabling the introduction of the pentafluoroethyl (C₂F₅) group into a wide range of molecules.

One of the most common applications of PFPA is in the derivatization of polar molecules for analysis by gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[1] Pentafluoropropionic anhydride (PFPAA) is a powerful acylation reagent that readily reacts with nucleophilic groups such as alcohols, amines, and phenols.[12] The resulting pentafluoropropionyl derivatives are more volatile and thermally stable, and their high fluorine content makes them ideal for sensitive detection using an electron capture detector (ECD).

Caption: Workflow for analyte derivatization using PFPAA for GC analysis.

Fluorine-containing heterocycles are of immense interest in medicinal chemistry and agrochemicals, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][15][16][17] PFPA serves as a key starting material for introducing the C₂F₅ moiety into heterocyclic scaffolds. For instance, it has been used to prepare 2-pentafluoropropylquinazolin-4(3H)-ones and densely substituted 3-azabicyclo[3.1.0]hexanes.[18]

Recent advancements have demonstrated the utility of PFPA esters, such as ethyl pentafluoropropionate, in photochemical reactions.[19] These esters can undergo regioselective single defluorinative alkylation with a variety of alkenes, providing a novel pathway to construct unique α,α-difluoro-functionalized molecules under mild conditions.[19]

PFPA is a building block for creating fluorinated polymers, which are prized for their exceptional thermal stability and chemical resistance, making them suitable for high-performance coatings and sealants.[1] Additionally, the pyrolysis of sodium pentafluoropropionate is a convenient laboratory-scale method for generating tetrafluoroethylene (B6358150) (TFE), a critical monomer for producing polytetrafluoroethylene (PTFE).[2][20]

Caption: Major synthetic applications stemming from PFPA and its derivatives.

Detailed Experimental Protocols

The following section provides a representative protocol for a common application of a PFPA derivative.

This protocol is a general guideline for the acylation of primary or secondary amines to form stable, volatile derivatives suitable for GC analysis.

Materials:

-

Sample containing the amine analyte (50-250 µg)

-

Pentafluoropropionic anhydride (PFPAA), derivatization grade (≥99%)[12]

-

Anhydrous solvent (e.g., Benzene, Toluene, Ethyl Acetate)

-

Acid scavenger/catalyst (e.g., 0.05 M Trimethylamine (TMA) in benzene, or Pyridine)

-

5% aqueous ammonia (B1221849) solution

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 50 µg of the sample (for ECD) or 250 µg (for FID) in 0.5 mL of the chosen anhydrous solvent in a reaction vial.

-

Reagent Addition: Add 0.1 mL of 0.05 M TMA solution (acid scavenger) to the vial, followed by 10 µL of PFPAA. The acid scavenger is crucial to drive the reaction to completion and prevent acidic by-products from damaging the GC column.

-

Reaction: Immediately cap the vial tightly. Heat the mixture at 50-65 °C for 15-30 minutes.[21] Reaction times and temperatures may need optimization depending on the specific analyte.

-

Work-up: Cool the vial to room temperature. Add 1 mL of 5% aqueous ammonia solution to quench any remaining anhydride.

-

Extraction: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction. Allow the layers to separate completely.

-

Analysis: Carefully withdraw an aliquot from the upper organic layer (e.g., benzene) using a microsyringe and inject it into the GC-MS system.

-

Blank Preparation: Always prepare a reagent blank, containing all solvents and reagents except the sample, and subject it to the entire procedure to identify any potential contaminants.

Summary of Reaction Data

The versatility of PFPA derivatives is evident in the diverse reaction conditions under which they are employed.

| Application | PFPA Derivative | Key Reagents | Typical Conditions | Outcome | Reference |

| Analyte Derivatization | PFPAA | Amine/Alcohol, TMA or Pyridine | 50-65 °C, 15-30 min | Volatile PFP-amides/esters | [21] |

| Defluorinative Alkylation | Ethyl Pentafluoropropionate | Alkenes, Diaryl Ketone Catalyst, Thiol, Light | Room Temp, 24-48 h | α,α-difluoro-functionalized esters | [19] |

| Synthesis of Imidazoles | PFPAA | Diaminomaleonitrile, LiH | THF, -78 °C to RT | Lithium imidazole (B134444) salt for batteries | [5][22] |

| Pyrolysis | Sodium Pentafluoropropionate | Heat (vacuum) | 200-780 °C | Tetrafluoroethylene (C₂F₄) | [2][20] |

Conclusion

This compound is more than a simple fluorinated carboxylic acid; it is a foundational building block that provides access to a vast range of valuable chemical structures. Its derivatives, particularly the anhydride, are indispensable tools in analytical science for enhancing the detectability of complex molecules. In synthetic chemistry, PFPA and its esters offer robust methods for installing the pentafluoroethyl group, a motif of increasing importance in the design of pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the reactivity of this versatile reagent promises to unlock new synthetic pathways and contribute to innovations across the chemical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]

- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. Pentafluoropropionic anhydride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Pentafluoropropionic anhydride purum, = 97.0 GC 356-42-3 [sigmaaldrich.com]

- 6. Perfluoropropionyl chloride | C3ClF5O | CID 67911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. 五氟丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl pentafluoropropionate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. Pentafluoropropionic anhydride for GC derivatization, LiChropur , 99 356-42-3 [sigmaaldrich.com]

- 13. notes.fluorine1.ru [notes.fluorine1.ru]

- 14. notes.fluorine1.ru [notes.fluorine1.ru]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. This compound, 97% (422-64-0) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 19. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scientificlabs.ie [scientificlabs.ie]

Thermal Stability and Decomposition of Pentafluoropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of pentafluoropropionic acid (PFPrA). The information presented is curated from a range of scientific studies and is intended to be a valuable resource for professionals working in fields where the thermal behavior of fluorinated compounds is of critical importance.

Thermal Decomposition Profile

This compound (C₃HF₅O₂) is a short-chain perfluorocarboxylic acid (PFCA) noted for its chemical inertness. However, under thermal stress, it undergoes decomposition through various mechanisms. The decomposition profile, including the products formed, is highly dependent on the atmosphere and temperature.

Decomposition in Inert Atmosphere (Pyrolysis)

Under pyrolysis conditions, typically in a nitrogen atmosphere, the thermal decomposition of gaseous this compound has been observed to commence at temperatures as low as 200°C, with significant degradation occurring at higher temperatures. The primary decomposition products include:

-

Tetrafluoroethylene (C₂F₄)

-

Pentafluoroethane (CF₃CF₂H)

-

Trifluoroacetyl fluoride (B91410) (CF₃COF)

Theoretical studies suggest that the decomposition of straight-chain PFCAs like PFPrA proceeds via an initial HF elimination from the carboxylic acid headgroup. This leads to the formation of a transient three-membered ring intermediate, a perfluorinated α-lactone. This intermediate is unstable and rapidly decomposes to a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the perfluoroalkyl chain by one carbon.[1]

Decomposition in Oxygen Atmosphere (Combustion)

In the presence of oxygen, the decomposition pathway of this compound is altered. At temperatures below 400°C, the primary decomposition product observed is:

-

Carbonyl fluoride (COF₂)

At temperatures exceeding 600°C, particularly in quartz reactors, the formation of silicon tetrafluoride (SiF₄) has been noted due to reactions with the reactor material.

Quantitative Thermal Analysis Data

Table 1: Calculated Kinetic Parameters for the Unimolecular Decomposition of Short-Chain Perfluorocarboxylic Acids

| Compound | Decomposition Reaction | Ea (kcal/mol) |

| Perfluoropropanoic Acid (PFPrA) | C₂F₅COOH → C₂F₅ + COOH | Data not available |

| Perfluoropropanoic Acid (PFPrA) | C₂F₅COOH → HF + C₂F₄CO₂ (α-lactone) | Data not available |

| Trifluoroacetic Acid (TFA) | CF₃COOH → CF₃ + COOH | 95.7 |

| Trifluoroacetic Acid (TFA) | CF₃COOH → HF + CF₂CO₂ (α-lactone) | 34.2 |

Source: Theoretical calculations from computational chemistry studies. The α-lactone formation via HF elimination is the kinetically favored pathway.

Table 2: Thermal Decomposition Products of Gaseous this compound

| Atmosphere | Temperature Range (°C) | Primary Decomposition Products |

| Nitrogen (Pyrolysis) | 200 - 780 | CF₂=CF₂, CF₃CF₂H, CF₃COF |

| Oxygen (Combustion) | < 400 | COF₂ |

| Oxygen (Combustion) | > 600 (in quartz reactor) | SiF₄ |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible analysis of the thermal properties of chemical compounds. Below are representative methodologies for key analytical techniques used to study the thermal decomposition of this compound and related compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and kinetic parameters of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA-DSC instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

An empty crucible of the same type is used as a reference.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, and 20 °C/min) are used to enable kinetic analysis.

-

-

Data Acquisition: The instrument records the sample weight (TGA) and the differential heat flow between the sample and the reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA data is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the derivative thermogravimetric (DTG) curve.

-

The DSC data reveals endothermic and exothermic events associated with phase transitions and decomposition.

-

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) are calculated from the TGA data obtained at different heating rates using model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis:

-

The sample cup is introduced into the pyrolyzer, which is pre-heated to a specific decomposition temperature (e.g., 600°C).

-

The sample is rapidly heated in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

The volatile decomposition products are swept from the pyrolyzer into the GC injection port.

-

The GC column (e.g., a non-polar or mid-polar capillary column) separates the individual components of the decomposition mixture based on their boiling points and interactions with the stationary phase.

-

A temperature program is used to elute the compounds from the column (e.g., initial temperature of 40°C, ramped to 300°C).

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

-

Data Analysis:

-

The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the decomposition products.

-

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound can proceed through several proposed pathways, primarily involving HF elimination and C-C bond cleavage.

HF Elimination Pathway

A prominent proposed mechanism for the initial decomposition of PFCAs is the elimination of a hydrogen fluoride (HF) molecule from the carboxylic acid group.[1] This leads to the formation of a highly reactive perfluorinated α-lactone intermediate, which subsequently decomposes to shorter-chain products.

References

Environmental Fate of Pentafluoropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluoropropionic acid (PFPrA), a short-chain per- and polyfluoroalkyl substance (PFAS), is emerging as a contaminant of concern due to its widespread detection in various environmental compartments. Its high chemical stability, conferred by the strong carbon-fluorine bonds, results in significant persistence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of PFPrA, including its persistence, degradation, mobility, and potential for bioaccumulation. While quantitative data for PFPrA are still limited in the scientific literature, this guide synthesizes available information and outlines the key experimental protocols for its assessment. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of sustainable chemical practices.

Introduction to this compound (PFPrA)

This compound (PFPrA), with the chemical formula C₃HF₅O₂, is a perfluoroalkyl carboxylic acid (PFCA) characterized by a three-carbon chain.[1][2] As a short-chain PFAS, its physicochemical properties differ from its long-chain counterparts, influencing its behavior and fate in the environment. PFPrA is used in various industrial applications and has been identified as a degradation product of larger PFAS molecules, contributing to its environmental prevalence.[3] Its detection in remote locations, including Arctic ice cores, underscores its potential for long-range atmospheric transport.

Persistence and Degradation